molecular formula C22H20N6O3 B2569186 3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921828-16-2

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2569186
CAS No.: 921828-16-2
M. Wt: 416.441
InChI Key: RDUVLTQDMLDYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H20N6O3 and its molecular weight is 416.441. The purity is usually 95%.
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Biological Activity

3-(4-methoxyphenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a compound of interest due to its diverse biological activities. This article aims to summarize the available research findings on its biological activity, including potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C22H20N6O3
  • Molecular Weight : 416.4 g/mol
  • CAS Number : 921533-19-9

Biological Activity Overview

The biological activities of triazole derivatives have been widely studied, with many showing promising results in various therapeutic areas such as oncology, antimicrobial activity, and anti-inflammatory effects. The specific compound has been investigated for its potential cytotoxic effects against cancer cells and its role in modulating biochemical pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • A study demonstrated that triazole compounds exhibit selective cytotoxic effects on human melanoma cells (VMM917), indicating their potential as novel therapeutic agents in cancer treatment. The compound caused cell cycle arrest and reduced melanin production in these cells, suggesting a dual mechanism of action involving both cytotoxicity and modulation of pigmentation pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on related triazole compounds include:

  • Inhibition of Enzymatic Activity : Triazole derivatives are known to inhibit various enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Compounds in this class may trigger apoptotic pathways in malignant cells, leading to increased cell death.
  • Cell Cycle Modulation : As observed in melanoma studies, these compounds can induce cell cycle arrest at specific phases, thereby hindering tumor growth.

Research Findings Table

Activity Type Observed Effects Mechanism
AnticancerCytotoxicity in melanoma cellsInduces apoptosis and cell cycle arrest
AntimicrobialInhibitory effects on bacterial growthEnzyme inhibition and disruption of cell wall synthesis
Anti-inflammatoryPotential reduction in inflammatory markersModulation of cytokine production

Case Studies

  • Melanoma Treatment : In a study focusing on human melanoma cells (VMM917), the compound exhibited a 4.9-fold selective cytotoxic effect compared to normal cells. This suggests its potential as a targeted therapy for melanoma .
  • Enzyme Inhibition Studies : Research into related triazole compounds has shown strong inhibitory effects on urease and acetylcholinesterase, indicating potential applications in treating conditions like peptic ulcers and Alzheimer's disease .

Properties

IUPAC Name

8-(4-methoxyphenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3/c1-13-5-4-6-14(11-13)12-27-17-19(29)23-22(30)26(2)20(17)28-18(24-25-21(27)28)15-7-9-16(31-3)10-8-15/h4-11H,12H2,1-3H3,(H,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUVLTQDMLDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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